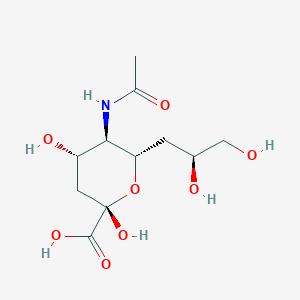

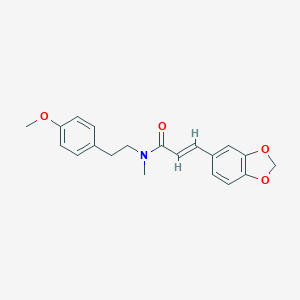

(5Z,7E)-2-oxa-9,10-seco-5,7,10(19)-cholestatrien-25-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

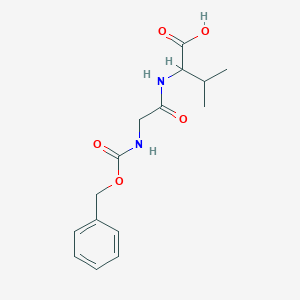

25-hydroxy-3-deoxy-2-oxavitamin D3, also known as 25-hydroxy-3-deoxy-2-oxacholecalciferol, is a metabolite of vitamin D3. It is formed through a hydroxylation process mediated by cytochrome P450 enzymes. This compound plays a crucial role in the regulation of calcium and phosphate homeostasis in the human body, making it essential for maintaining healthy bones and teeth .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 25-hydroxy-3-deoxy-2-oxavitamin D3 involves the hydroxylation of vitamin D3. One method utilizes a molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions. This enzyme uses water as a highly selective hydroxylating agent and is independent of an electron donor system .

Industrial Production Methods

In industrial settings, the production of 25-hydroxy-3-deoxy-2-oxavitamin D3 can be achieved through biocatalytic platforms. These platforms often rely on whole-cell systems that utilize specific enzymes to catalyze the conversion of vitamin D3 to its hydroxylated form. The process can be optimized by recycling solubilizers like cyclodextrin, which can be reused for multiple reaction cycles without significant loss of quality or quantity .

化学反応の分析

Types of Reactions

25-hydroxy-3-deoxy-2-oxavitamin D3 undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form 1,25-dihydroxyvitamin D3, the most active form of vitamin D.

Reduction: Reduction reactions can modify the hydroxyl groups, altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups, potentially changing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include 1,25-dihydroxyvitamin D3 and other hydroxylated derivatives, which have varying degrees of biological activity .

科学的研究の応用

25-hydroxy-3-deoxy-2-oxavitamin D3 has numerous scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other vitamin D metabolites.

Biology: The compound is studied for its role in calcium and phosphate homeostasis.

Medicine: It is used to assess vitamin D status in patients and to develop treatments for vitamin D deficiency-related conditions.

Industry: The compound is utilized in the production of vitamin D supplements and fortified foods

作用機序

The mechanism of action of 25-hydroxy-3-deoxy-2-oxavitamin D3 involves its conversion to 1,25-dihydroxyvitamin D3 in the kidneys. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates gene transcription. The binding of 1,25-dihydroxyvitamin D3 to VDR influences the expression of genes involved in calcium and phosphate absorption, bone mineralization, and immune response .

類似化合物との比較

Similar Compounds

25-hydroxyvitamin D2: Another hydroxylated form of vitamin D, derived from ergocalciferol (vitamin D2).

1,25-dihydroxyvitamin D3: The most active form of vitamin D, formed by further hydroxylation of 25-hydroxy-3-deoxy-2-oxavitamin D3.

24,25-dihydroxyvitamin D3: A less active form of vitamin D, formed by hydroxylation at different positions

Uniqueness

25-hydroxy-3-deoxy-2-oxavitamin D3 is unique due to its specific hydroxylation pattern, which makes it a crucial intermediate in the synthesis of the most active form of vitamin D. Its role as a major circulating metabolite also makes it an important biomarker for assessing vitamin D status in clinical settings .

特性

CAS番号 |

113490-39-4 |

|---|---|

分子式 |

C26H42O2 |

分子量 |

386.6 g/mol |

IUPAC名 |

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(3-methylideneoxan-4-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |

InChI |

InChI=1S/C26H42O2/c1-19(8-6-15-25(3,4)27)23-12-13-24-22(9-7-16-26(23,24)5)11-10-21-14-17-28-18-20(21)2/h10-11,19,23-24,27H,2,6-9,12-18H2,1,3-5H3/b21-10-,22-11+/t19-,23-,24+,26-/m1/s1 |

InChIキー |

CCFSYRQFWNVGDG-SDPFTLJPSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CCOCC3=C)C |

異性体SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\CCOCC3=C)C |

正規SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CCOCC3=C)C |

同義語 |

2-oxa-3-deoxy-25-hydroxyvitamin D3 2-oxa-3-deoxy-25-OH-D3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)

![N,N'-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide](/img/structure/B45854.png)